4-Methoxy-2-((4-(4-(methylthio)benzyl)piperazin-1-yl)methyl)phenol
Description
4-Methoxy-2-((4-(4-(methylthio)benzyl)piperazin-1-yl)methyl)phenol is a complex organic compound that features a piperazine ring, a methoxy group, and a methylthio group
Properties
IUPAC Name |
4-methoxy-2-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-24-18-5-8-20(23)17(13-18)15-22-11-9-21(10-12-22)14-16-3-6-19(25-2)7-4-16/h3-8,13,23H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULCXUYBNSHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-((4-(4-(methylthio)benzyl)piperazin-1-yl)methyl)phenol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylthio group.
Attachment of the Benzyl Group: The benzyl group can be attached to the piperazine ring through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Final Assembly: The final step involves the coupling of the methoxyphenol moiety with the piperazine derivative, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-((4-(4-(methylthio)benzyl)piperazin-1-yl)methyl)phenol can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Amines: Formed from the reduction of nitro groups.
Substituted Phenols: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Methoxy-2-((4-(4-(methylthio)benzyl)piperazin-1-yl)methyl)phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases.
Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-((4-(4-(methylthio)benzyl)piperazin-1-yl)methyl)phenol involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methylbenzenamine
- 4-Methoxyphenylpiperazine
- 4-Methoxybenzylamine
Uniqueness
4-Methoxy-2-((4-(4-(methylthio)benzyl)piperazin-1-yl)methyl)phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
